3-Chloro-5-fluorothiophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

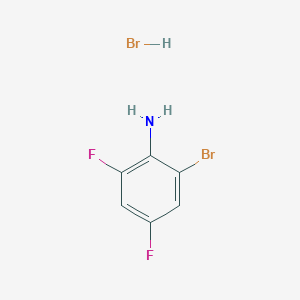

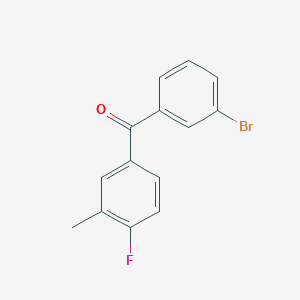

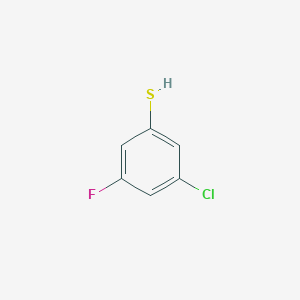

3-Chloro-5-fluorothiophenol is an organic compound that belongs to the family of halogenated thiophenols. It is used as a pharmaceutical intermediate . The molecular formula is C6H4ClFS .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluorothiophenol consists of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 sulfur atom . The molecular weight is 162.61 g/mol.Physical And Chemical Properties Analysis

3-Chloro-5-fluorothiophenol is a compound with the molecular formula C6H4ClFS . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Syntheses and Chemical Reactions

Syntheses of Thiophenes with Group III Substituents : The synthesis of fluorothiophenes, including those similar to 3-Chloro-5-fluorothiophenol, involves metalation of thiophenes or halogen-metal exchange reactions with electrophilic fluorinating agents. These processes allow for the introduction of various substituents, enabling the preparation of thiophenes with complex side chains. The study emphasizes the versatility of fluorine in thiophene chemistry and its role in facilitating further chemical transformations (Gronowitz & Hörnfeldt, 2004).

Materials Science and Polymer Research

Gas Transport in Fluorothiophenyl Modified PVC Membranes : Research on the modification of poly(vinyl chloride) (PVC) with fluorothiophenol derivatives, including structures akin to 3-Chloro-5-fluorothiophenol, highlights its impact on the permeability and diffusion coefficients of gases. The study suggests potential applications in gas separation technologies, demonstrating the functionalization of polymers with fluorothiophenol derivatives enhances their performance (Bierbrauer et al., 2010).

Organic Electronics and Polymer Solar Cells

Carboxylate-Substituted Polythiophenes for Efficient Fullerene-Free Polymer Solar Cells : Incorporating chloro- and fluorothiophene moieties into polythiophenes for solar cell applications demonstrates the importance of halogenation in tuning the electronic properties of conjugated polymers. Chlorination, similar to the incorporation of 3-Chloro-5-fluorothiophenol, significantly affects the polymers' properties, leading to higher performance in solar cell devices (Wang et al., 2019).

Conductivity and Electronic Properties

Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes : This study underscores the impact of fluorination on the electronic properties of polythiophenes. Backbone fluorination, akin to the modification seen with 3-Chloro-5-fluorothiophenol derivatives, leads to increased polymer ionization potentials and enhanced charge carrier mobilities, indicating potential applications in organic electronics (Fei et al., 2015).

Safety and Hazards

While specific safety and hazard information for 3-Chloro-5-fluorothiophenol is not available, general precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name |

3-chloro-5-fluorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSLZRFPVMQLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373966 |

Source

|

| Record name | 3-Chloro-5-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluorothiophenol | |

CAS RN |

845823-02-1 |

Source

|

| Record name | 3-Chloro-5-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)